molecular formula C18H19ClN2O4S2 B2618425 N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide CAS No. 1049865-96-4

N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

Cat. No. B2618425
CAS RN: 1049865-96-4
M. Wt: 426.93
InChI Key: FVIWAODBVQPRFA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Potential Therapeutic Agents for Alzheimer's Disease

Research has identified heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment. These compounds exhibit enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease pathology. The synthesis process involves several steps, including the conversion of specific chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into target compounds, which are then screened for AChE enzyme inhibition and evaluated for haemolytic activity to validate their potential as new drug candidates (Rehman et al., 2018).

Antibacterial Activity

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. The research aimed at exploring these compounds' effectiveness against various bacterial strains. Among the synthesized compounds, one exhibited significant growth inhibitory activity against common pathogens, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, highlighting its potential as a potent antibacterial agent (Iqbal et al., 2017).

Enzyme Inhibitory Activity

The synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate were undertaken to explore their antibacterial and anti-enzymatic potential. The study revealed that specific synthesized compounds exhibit low potential against lipoxygenase (LOX) enzyme, along with a characterization of their cytotoxic behavior through hemolytic study. This research contributes to the understanding of the therapeutic potential and safety profile of these compounds (Nafeesa et al., 2017).

Cannabinoid Receptor Antagonists

Research into the structure-activity relationships of pyrazole derivatives has led to the identification of potent, specific antagonists for the brain cannabinoid receptor (CB1). These studies are aimed at developing therapeutically useful compounds that can antagonize the harmful side effects of cannabinoids and cannabimimetic agents. The insights gained from these studies are crucial for the development of compounds with potential applications in treating conditions associated with cannabinoid receptor activity (Lan et al., 1999).

properties

IUPAC Name

N-(3-acetylphenyl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S2/c1-12(22)13-5-4-6-14(11-13)20-18(23)15-7-2-3-10-21(15)27(24,25)17-9-8-16(19)26-17/h4-6,8-9,11,15H,2-3,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIWAODBVQPRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide

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